Azidobenzene

Overview

Description

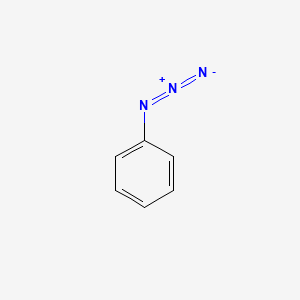

Azidobenzene (C₆H₅N₃), also known as phenyl azide, is an aromatic azide characterized by a benzene ring substituted with an azide (-N₃) group. It is a versatile reagent in synthetic organic chemistry, particularly in 1,3-dipolar cycloaddition reactions such as the Huisgen reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its synthesis often involves diazonium salt intermediates or oxidation of phenylhydrazine, with recent methods avoiding sodium azide for safety reasons . This compound is widely employed in polymer chemistry, materials science, and bioactive molecule synthesis due to its stability and reactivity .

Preparation Methods

Diazotization of Phenylhydrazine with Nitrous Acid

The classical route to azidobenzene involves diazotization of phenylhydrazine (C₆H₅NHNH₂) using nitrous acid (HNO₂). This reaction proceeds via the formation of a diazonium intermediate, which subsequently eliminates water to yield this compound :

6\text{H}5\text{NHNH}2 + \text{HNO}2 \rightarrow \text{C}6\text{H}5\text{N}3 + 2\ \text{H}2\text{O}

Key considerations include:

-

Reagent purity : Commercial phenylhydrazine often requires purification via recrystallization to avoid side reactions.

-

Temperature control : Reactions are typically conducted at 0–5°C to stabilize the diazonium intermediate.

-

Acid concentration : Excess nitrous acid (generated in situ from NaNO₂ and HCl) ensures complete conversion.

While this method is historically significant, it faces limitations such as moderate yields (60–70%) and the handling of explosive intermediates .

Copper-Catalyzed Azide Formation from Aryl Iodides

Aryl iodides undergo azide substitution via copper(I)-catalyzed metathesis, offering a robust alternative to diazotization. The reaction employs sodium azide (NaN₃), Cu(I) catalysts (e.g., CuI), and ligands such as N,N'-dimethylethane-1,2-diamine (DMEDA) :

6\text{H}4\text{I} + \text{NaN}3 \xrightarrow{\text{Cu(I), DMEDA}} \text{RC}6\text{H}4\text{N}3 + \text{NaI}

Optimization parameters :

-

Substrate scope : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance reaction rates by polarizing the C–I bond.

-

Catalyst loading : 10 mol% CuI achieves >85% yield for activated substrates.

-

Solvent selection : Dimethylformamide (DMF) or acetonitrile (MeCN) facilitates ligand coordination.

This method is unsuitable for electron-rich aryl iodides due to competing side reactions .

Sodium Nitrite and Hydrazine Hydrate Method

A room-temperature protocol using sodium nitrite (NaNO₂) and hydrazine hydrate (H₂NNH₂·H₂O) in acetic acid (AcOH) has been developed for this compound synthesis . The reaction proceeds via in situ diazotization of aniline, followed by azide formation:

6\text{H}5\text{NH}2 + \text{NaNO}2 + \text{H}2\text{NNH}2 \xrightarrow{\text{AcOH}} \text{C}6\text{H}5\text{N}_3 + \text{byproducts}

Optimization data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 90 |

| NaNO₂ Equiv | 2 | 90 |

| Hydrazine Equiv | 5 | 90 |

Polar solvents like DMSO reduce yields (<50%), while dichloromethane minimizes side reactions .

tert-Butyl Nitrite and Trimethylsilyl Azide Method

A high-yielding, one-pot synthesis employs tert-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMSN₃) in acetonitrile :

6\text{H}5\text{NH}2 + t\text{-BuONO} + \text{TMSN}3 \rightarrow \text{C}6\text{H}5\text{N}_3 + t\text{-BuOH} + \text{byproducts}

Procedure :

-

Aniline (1 equiv) is dissolved in MeCN at 0°C.

-

t-BuONO (1.5 equiv) and TMSN₃ (1.5 equiv) are added dropwise.

-

The mixture stirs at room temperature for 1 hour.

Advantages :

-

Minimal purification required due to clean reaction profiles.

Substitution of Aryl Bromides with Sodium Azide

Aryl bromides react with sodium azide in polar aprotic solvents under reflux conditions :

3 \rightarrow \text{ArN}3 + \text{NaBr}

Case study :

Chemical Reactions Analysis

Azidobenzene undergoes various chemical reactions, including:

Oxidation:

- This compound can be oxidized to form nitroso and nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction:

- Reduction of this compound typically yields aniline. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution:

- This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles. For example, reaction with triphenylphosphine results in the formation of iminophosphorane.

Cycloaddition:

- This compound is known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reaction is widely used in click chemistry.

Scientific Research Applications

Azidobenzene has a wide range of applications in scientific research, including:

Chemistry:

- This compound is used as a precursor in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology:

- In biological research, this compound derivatives are used as photoaffinity labels. These compounds can be activated by light to form covalent bonds with target biomolecules, aiding in the study of protein-ligand interactions.

Medicine:

- This compound derivatives have been explored for their potential use in drug delivery systems. The ability to undergo photoisomerization allows for controlled release of therapeutic agents.

Industry:

- This compound is used in the production of dyes and pigments. Its ability to form stable azo compounds makes it a valuable component in the textile and printing industries.

Mechanism of Action

The primary mechanism of action of azidobenzene involves its ability to undergo photoisomerization. Upon exposure to ultraviolet or visible light, this compound can switch between its trans and cis isomers. This photoisomerization process alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets.

In biological systems, this compound derivatives can form covalent bonds with proteins upon activation by light. This property is exploited in photoaffinity labeling, where the compound is used to study protein-ligand interactions and identify binding sites.

Comparison with Similar Compounds

Reactivity in Cycloaddition Reactions

Azidobenzene’s reactivity is highly influenced by electronic and steric effects from substituents on the aromatic ring. Comparisons with modified aryl azides and aliphatic azides reveal key differences:

Key findings:

- Electron-withdrawing groups (e.g., fluorine) enhance reactivity by polarizing the azide group, accelerating cycloaddition with strained cycloalkynes like bicyclo[6.1.0]non-4-yne (BCN) .

- Steric hindrance from ortho-substituents (e.g., isopropyl) can paradoxically increase reaction rates due to preorganization effects .

- Aliphatic azides generally exhibit higher reactivity than aryl azides in ruthenium-catalyzed reactions but are less thermally stable .

Polymer and Material Science

This compound derivatives are integral to photoresponsive polymers and surface modifications:

- Poly(ethylene oxide) graft copolymers : 4-(Glycidyloxymethyl)this compound forms stable crosslinked networks with ethylene oxide, enabling antifouling coatings .

- Electrode functionalization : this compound diazonium salts grafted onto glassy carbon electrodes (GCEs) enable click chemistry-based immobilization of metallophthalocyanines for sensor applications .

In contrast, aliphatic azides (e.g., alkyl azides) are less favored in these applications due to lower thermal stability and solvent compatibility .

Biological Activity

Azidobenzene, a compound characterized by the presence of an azide functional group (-N₃) attached to a benzene ring, has garnered attention for its biological activities. This article explores its antibacterial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in pharmacology.

1. Overview of this compound

This compound is an aromatic compound that exhibits unique reactivity due to the azide group. The azide moiety can undergo various chemical transformations, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial effects of azide derivatives, particularly against resistant bacterial strains. A notable study evaluated the efficacy of various azide compounds against Gram-negative and Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 3.90 µg/ml |

| This compound | MRSA | No significant effect |

| Compound 4 | C. albicans | Low activity |

The results indicated that this compound derivatives showed significant activity against Acinetobacter baumannii, a notorious hospital-acquired infection pathogen, while exhibiting limited effects on MRSA and other Gram-positive bacteria .

3. Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. A study utilized the WST-8 assay to assess the cytotoxic effects of azide derivatives on cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 Value (µM) | Toxicity on Fibroblast Cells |

|---|---|---|

| Caco-2 (Colon Cancer) | 2.99 | Low |

| Healthy Fibroblasts | >200 | No toxic effects |

The findings revealed that while this compound demonstrated some anticancer activity against Caco-2 cells, it exhibited minimal toxicity towards healthy fibroblast cells, suggesting a favorable therapeutic index for potential cancer treatments .

4. Mechanistic Insights

The mechanism underlying the biological activities of this compound involves its ability to interact with cellular targets. The azide group can facilitate reactions leading to the formation of reactive intermediates that may disrupt bacterial cell walls or induce apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

A research team conducted a comparative study on the antibacterial effects of various azide derivatives against Acinetobacter baumannii and MRSA. The results underscored the superior efficacy of azide compounds against Gram-negative bacteria due to their unique cell wall structure, which allows for better penetration by these compounds .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound derivatives in vitro and in vivo. The study demonstrated that certain derivatives could enhance the efficacy of existing chemotherapeutics while maintaining low toxicity levels in non-cancerous cells .

Q & A

Q. Basic: What are the standard synthetic routes and purification methods for azidobenzene in academic research?

This compound is typically synthesized via nucleophilic substitution or diazonium salt reactions. For example, 4-(glycidyloxymethyl)this compound can be prepared by reacting epichlorohydrin with 4-(hydroxymethyl)this compound, followed by vacuum processing and purification using acetone/hexane precipitation . Post-synthesis, gel permeation chromatography (GPC) with DMF/LiBr eluent is critical for determining molecular weight distributions . For this compound derivatives, reduction of nitro precursors or diazonium salt azidation (e.g., using NaN₃) is common, with yields optimized via temperature control (e.g., 70% yield at 25°C) .

Q. Advanced: How do computational methods elucidate the reaction mechanisms of this compound formation and decomposition?

Intrinsic Reaction Coordinate (IRC) scans and transition-state analysis reveal that this compound formation proceeds via s-cis transition structures (TS), where delocalized PhN₃–N₂ bond cleavage is favored (activation barrier ~2 kcal/mol lower than trans-TS) . Hybrid DFT calculations combined with experimental validation (e.g., kinetic isotope effects) are essential to confirm intermediates like zwitterionic species. Such methods resolve contradictions in proposed mechanisms, such as competing pathways in thermal decomposition .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

- ¹H-NMR : this compound derivatives exhibit distinct aromatic proton splitting (e.g., AA’XX’ coupling patterns at δ 7.59–7.89 ppm) and azide-related shifts (e.g., δ 3.84–4.63 ppm for glycidyl ether linkages) .

- IR Spectroscopy : The N₃ asymmetric stretch (~2100–2150 cm⁻¹) confirms azide presence, while triazole formation post-click reactions is indicated by N–C=N bending at 838 cm⁻¹ .

- GPC : Critical for assessing polymer-azidobenzene conjugates (e.g., AzPEG-2(x)) with DMF/LiBr elution .

Q. Advanced: How do steric and electronic factors influence this compound reactivity in click chemistry?

Steric hindrance (e.g., ortho-isopropyl groups) accelerates strain-promoted azide-alkyne cycloadditions (SPAAC) by pre-organizing reactants, achieving rate constants up to 2.3 M⁻¹s⁻¹ in MeOD . Electron-withdrawing substituents (e.g., trifluoromethoxy) reduce azide electrophilicity, slowing reactions, while electron-donating groups enhance cycloaddition efficiency. Solvent polarity (e.g., aqueous CD₃CN vs. D₂O) further modulates reactivity by stabilizing dipolar intermediates .

Q. Methodological: How should researchers address contradictions in this compound reaction kinetics or spectroscopic data?

- Replication : Repeat experiments under varying conditions (e.g., solvent, temperature) to isolate anomalies .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR, ±5% for GPC) and propagate errors statistically .

- Comparative Modeling : Use DFT or MD simulations to reconcile experimental kinetic data with theoretical pathways (e.g., s-cis vs. trans-TS dominance) .

Q. Research Design: What frameworks ensure rigorous experimental design in this compound-based studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Optimize azide handling (e.g., inert atmosphere, low-temperature storage) to mitigate explosion risks .

- Novelty : Focus on understudied applications (e.g., photoresponsive polymers or bioconjugation ).

- Variables : Define independent (e.g., substituent electronic effects) and dependent variables (e.g., reaction rate, polymer Mn) explicitly .

Q. Future Directions: What are emerging challenges in this compound research?

- Synthesis : Developing azobenzenes with redshifted absorption (e.g., near-infrared) for biomedical imaging .

- Applications : Integrating this compound into stimuli-responsive materials (e.g., light-controlled drug delivery) requires interdisciplinary collaboration .

- Safety : Standardizing protocols for large-scale azide reactions to address reproducibility gaps .

Properties

IUPAC Name |

azidobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLRINCMYICJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878870 | |

| Record name | Phenylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-37-7 | |

| Record name | Azidobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G0EH7N6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.